molecular formula C15H30O2 B1666095 12-Methyltetradecanoic acid CAS No. 5502-94-3

12-Methyltetradecanoic acid

Cat. No. B1666095
CAS RN: 5502-94-3
M. Wt: 242.4 g/mol
InChI Key: XKLJLHAPJBUBNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-Methyltetradecanoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a high-quality anteiso-C (15)-fatty acid, a medium-chain anteiso-fatty acid . This product has been used as a molecular tool for various biochemical applications .


Molecular Structure Analysis

The molecular formula of 12-Methyltetradecanoic acid is C15H30O2 . Its molecular weight is 242.40 .


Physical And Chemical Properties Analysis

12-Methyltetradecanoic acid has a molecular weight of 242.40 . It is a saturated fatty acid . The storage temperature is 2-8°C .

Scientific Research Applications

Cytotoxic Properties in Leukemia Cell Lines

12-Methyltetradecanoic acid, particularly in its variant forms like 2-methoxy-13-methyltetradecanoic acid, exhibits cytotoxicity to human chronic myelogenous leukemia K-562, histiocytic lymphoma U-937, and promyelocytic leukemia HL-60 cell lines. This discovery, made during the synthesis and testing of this marine fatty acid, highlights its potential as a candidate for leukemia treatment research (Carballeira et al., 2003).

Antitumor Activity in Bacteria

12-Methyltetradecanoic acid (12-MTA) has been identified in Bacillus species X1, where it represents a significant proportion of the bacterium's fatty acid content. This finding is crucial as 12-MTA is known for its notable antitumor activity, suggesting potential applications in developing new bacterial strains or products with antitumor properties (Chen San-feng, 2012).

Anti-Tumor Effects in Prostate Cancer Cells

12-Methyltetradecanoic acid has been studied for its impact on prostate cancer cells, particularly in its capacity to inhibit 5-lipoxygenase, an enzyme involved in cancer progression. This research provides a pathway to explore 12-MTA as a potential treatment option for prostate cancer (Yang et al., 2003).

Synthesis and Characterization in Monoglycerides

The synthesis and characterization of monoglycerides from branched-chain fatty acids like 12-methyltetradecanoic acid have been conducted. This research is relevant for understanding the chemical properties of 12-MTA and its potential applications in various biochemical and pharmaceutical contexts (Serdarevich & Carroll, 1966).

Neuroprotective Effects in Cerebral Ischemia/Reperfusion Injury

Research on 13-methyltetradecanoic acid, a closely related compound, has demonstrated neuroprotective effects in modelsof focal cerebral ischemia/reperfusion injury. While not directly 12-MTA, this research provides insights into the potential neuroprotective properties of similar methyltetradecanoic acids, which could be relevant for future studies on 12-MTA (Yu et al., 2016).

Fatty Acid Composition in Corynebacterium

The study of the fatty acid composition in Corynebacterium cyclohexanicum revealed the presence of 12-methyltetradecanoic acid, among others. This information is significant for understanding the metabolic pathways and physiological roles of such fatty acids in bacteria, which might have broader implications in biotechnology and microbiology (Kaneda, 1983).

Targeted Arterial Delivery in Tumor Treatment

A study evaluating the effects of targeted arterial delivery of 12-MTA on VX2 squamous cell carcinoma in rabbits found that this approach resulted in dose-dependent growth inhibition of the tumors. This suggests that targeted delivery of 12-MTA could be a promising strategy in the treatment of solid tumors (Wright et al., 2005).

Use as an Indicator of Adipose Tissue Turnover

13-Methyltetradecanoic acid has been used as a marker to investigate the mobility of fatty acyl chains in adipose tissue. Although this study focuses on 13-MTA, it provides a methodological framework that could be adapted for studying the turnover and metabolic roles of 12-MTA in similar tissues (Klein et al., 1980).

Future Directions

12-Methyltetradecanoic acid has been used in a wide array of chemical and immunological applications . It is suggested that targeted arterial delivery of branched chain fatty acids such as 12-Methyltetradecanoic acid may be considered as a potential new therapy for treatment of solid tumors . Further in vivo studies are warranted to elucidate 12-Methyltetradecanoic acid’s mechanism of action and further investigate the branched chain fatty acid’s antitumor effects .

properties

IUPAC Name

12-methyltetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLJLHAPJBUBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10970381
Record name 12-Methyltetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Methyltetradecanoic acid

CAS RN

5502-94-3
Record name Anteisopentadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5502-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aseanostatin P5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005502943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-Methyltetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-Methyltetradecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL MYRISTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP0OL0Z8US
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
12-Methyltetradecanoic acid
Reactant of Route 2
Reactant of Route 2
12-Methyltetradecanoic acid
Reactant of Route 3
Reactant of Route 3
12-Methyltetradecanoic acid
Reactant of Route 4
Reactant of Route 4
12-Methyltetradecanoic acid
Reactant of Route 5
Reactant of Route 5
12-Methyltetradecanoic acid
Reactant of Route 6
Reactant of Route 6
12-Methyltetradecanoic acid

Citations

For This Compound
837
Citations
T Inoue, T Kuroda, N Ohara - Japanese journal of infectious diseases, 2012 - jstage.jst.go.jp
… In the present study, addition of 12methyltetradecanoic acid (12-MTA, anteiso-C15:0) to an agar medium markedly repressed surfactant activity in the extracellular fraction of a P. …
Number of citations: 9 www.jstage.jst.go.jp
P Yang, P Collin, T Madden, D Chan… - The …, 2003 - Wiley Online Library
… Here we study 12-methyltetradecanoic acid (12-MTA), a branched-chain fatty acid, isolated from a sea cucumber extract, on the growth of prostate cancer cells and investigate the …
Number of citations: 83 onlinelibrary.wiley.com
T Gerson, FB Shorland, Y Adams, ME Bell - Biochemical journal, 1959 - ncbi.nlm.nih.gov
… of ( + )-12-methyltetradecanoic acid/rat/week. It was hoped to show in this way the formation of (+ )-14-methylhexadecanoic acid from (+ )-12methyltetradecanoic acid. In the course of …
Number of citations: 17 www.ncbi.nlm.nih.gov
R Krishnan, N Cole, I Jalbert… - … & Visual Science, 2004 - iovs.arvojournals.org
Abstract:: Purpose:. The branched chain fatty acid, 12–methyltetradecanoic acid (12–MTA) identified in sea cucumbers displayed inhibition of both endothelial cell proliferation in vitro …
Number of citations: 5 iovs.arvojournals.org
YT Jeon, EM Jun, KB Oh, PQ Thu, SU Kim - Journal of the Korean Society …, 2010 - Springer
… Three kinds of fatty acid, 13-methyltetradecanoic acid, 12methyltetradecanoic acid (12-MTA), and palmitic acid were identified from the active fraction, among which, only 12-MTA had …
Number of citations: 8 link.springer.com
KC Wright, P Yang, CS Van Pelt… - Journal of …, 2005 - search.ebscohost.com
JETO-050503-KCW (Wright) Page 1 The purpose of this research was to evaluate the effects of targeted arterial delivery of the branched chain fatty acid 12-methyltetradecanoic acid (12…
Number of citations: 18 search.ebscohost.com
N Cole, EBH Hume, I Jalbert, A Kumar Vijay… - Angiogenesis, 2007 - Springer
Corneal vascularisation is a potentially devastating occurrence that can cause blindness. Currently, treatments for this condition are limited. In these studies, we have investigated a …
Number of citations: 13 link.springer.com
T Kaneda - Biochimica et Biophysica Acta (BBA)-Lipids and Lipid …, 1966 - Elsevier
The fatty acids produced by Bacillus subtilis (ATCC-7059) include the optically active fatty acids, d(+)12-methyltetradecanoic acid, and d(+)14-methylhexadecanoic acid. Tracer …
Number of citations: 38 www.sciencedirect.com
J Yu, L Yang, Y Wu, B Li, S Weng, C Hu… - Neural Regeneration …, 2016 - ncbi.nlm.nih.gov
… Evaluation of targeted arterial delivery of the branched chain fatty acid 12- methyltetradecanoic acid as a novel therapy for solid tumors. J Exp Ther Oncol. 2005;5:55–68. …
Number of citations: 8 www.ncbi.nlm.nih.gov
RP Hansen, FB Shorland, NJ Cooke - Biochemical Journal, 1953 - ncbi.nlm.nih.gov
… In this present paper are reported the isolation from mutton fat of two isomeric C15g branched-chain saturated fatty acids, (+ )-12-methyltetradecanoic acid and 13-methyltetradecanoic …
Number of citations: 42 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.